molecular formula C26H41NO10 B1202395 Oxeladin citrate CAS No. 52432-72-1

Oxeladin citrate

Cat. No. B1202395
CAS RN: 52432-72-1
M. Wt: 527.6 g/mol
InChI Key: KVKJFNUGVOFNGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxeladin citrate involves complex chemical processes aimed at achieving the desired molecular structure with therapeutic efficacy. Key studies detail high-performance liquid chromatographic (HPLC) methods for determining oxeladin citrate and its degradation products, emphasizing the precision in its synthesis and the stability of the compound under various conditions (El-Gindy, 2005).

Molecular Structure Analysis

The molecular structure of oxeladin citrate is crucial for its function as it determines the compound's interaction with biological molecules. Studies on the electrochemical synthesis of related oxazolidin-2-ones highlight the significance of the molecular framework in achieving the desired biological activity (Feroci et al., 2005).

Chemical Reactions and Properties

Oxeladin citrate's chemical reactivity, including its degradation kinetics and interaction with other substances, is essential for understanding its stability and behavior in pharmaceutical formulations. Research on its high-performance liquid chromatographic determination alongside its degradation products provides insight into these aspects (El-Gindy, 2005).

Physical Properties Analysis

The physical properties of oxeladin citrate, such as solubility, melting point, and crystalline structure, are integral to its formulation and efficacy as a pharmaceutical agent. These properties are meticulously designed and analyzed during the drug development process to ensure optimal performance.

Chemical Properties Analysis

Understanding oxeladin citrate's chemical properties, including pH stability, reactivity with other pharmaceutical agents, and its behavior under different environmental conditions, is crucial for its safe and effective use. Studies employing high-performance liquid chromatography (HPLC) for its analysis underline the importance of these properties (El-Gindy, 2005).

Scientific Research Applications

Cough Suppressant

  • Application Summary: Oxeladin citrate is a highly potent and effective drug used to treat all types of cough of various etiologies . It is not related to opium or its derivatives, so treatment with oxeladin is free of risk of dependence or addiction .

Treatment of Allergic Cough

  • Application Summary: Oxeladin citrate is used to treat allergic coughs . Allergic coughs are often caused by an overreaction of the immune system to allergens, such as pollen, dust, or certain foods .
  • Methods of Application: Oxeladin citrate is administered orally. The dosage and frequency of administration depend on the severity of the cough .
  • Results or Outcomes: Patients treated with Oxeladin citrate for allergic coughs often experience a reduction in cough frequency and severity .

Treatment of Infectious Cough

  • Application Summary: Oxeladin citrate is used to treat coughs associated with infectious diseases, such as tracheitis, bronchitis, and pneumonia .
  • Methods of Application: Oxeladin citrate is administered orally. The dosage and frequency of administration depend on the severity of the cough and the underlying infectious disease .
  • Results or Outcomes: Treatment with Oxeladin citrate can help to alleviate the cough symptoms associated with these infectious diseases, improving patient comfort and potentially speeding up recovery .

Safety And Hazards

Oxeladin citrate is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Protective equipment such as chemical-resistant rubber gloves and chemical safety goggles should be used .

properties

IUPAC Name

2-[2-(diethylamino)ethoxy]ethyl 2-ethyl-2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO3.C6H8O7/c1-5-20(6-2,18-12-10-9-11-13-18)19(22)24-17-16-23-15-14-21(7-3)8-4;7-3(8)1-6(13,5(11)12)2-4(9)10/h9-13H,5-8,14-17H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKJFNUGVOFNGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046608
Record name Oxeladin citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxeladin citrate

CAS RN

52432-72-1, 16485-39-5
Record name Oxeladin citrate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name oxeladin citrate
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxeladin citrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxeladin dihydrogen citrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.628
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(2-DIETHYLAMINOETHOXY)-ETHYL 2-ETHYL-2-PHENYLBUTYRATE CITRATE
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Record name OXELADIN CITRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
A El-Gindy - Il Farmaco, 2005 - Elsevier
Two high performance liquid chromatographic (HPLC) methods are presented for the determination of oxeladin citrate (OL) and oxybutynin hydrochloride (OB) and their degradation …
Number of citations: 24 www.sciencedirect.com
SIM Zayed, YM Issa - Journal of the Brazilian Chemical Society, 2013 - SciELO Brasil
… sensors for the determination of oxeladin citrate are described. The proposed … oxeladin citrate with limits of detection of 4.14 × 10-6, 8.58 × 10-6 and 2.51 × 10-6 mol L-1 oxeladin citrate …
Number of citations: 7 www.scielo.br
HA Merey, NK Ramadan, SS Diab, AA Moustafa - Chemical Papers, 2018 - Springer
Accurate, precise, and sensitive UPLC method was developed and validated for the simultaneous determination of a quaternary mixture containing guaiphenesin (GUP), oxeladin …
Number of citations: 9 link.springer.com
DA Schreihofer, D Dalwadi, S Kim, D Metzger… - Translational Stroke …, 2023 - Springer
… In this study, we hypothesized that oral oxeladin citrate would stimulate BDNF secretion and improve stroke outcomes when administered to male rats starting 48 h after transient middle …
Number of citations: 3 link.springer.com
NW Ali, M Abdelkawy, NS Abdelhamid - Int J Pharm Pharm Sci, 2013 - scholar.archive.org
… Methods: Method A uses HPTLC-densitometry, depending on separation and quantitation of oxeladin citrate and its two degradation products on TLC silica gel 60 F254 …
Number of citations: 2 scholar.archive.org
B Salvesen, T Haugland - … of Chromatography B: Biomedical Sciences and …, 1981 - Elsevier
… by gas-liquid chromatography with thermionic detection Oxeladin citrate [ 2-( 2diethylami … tion of 80 rng of oxeladin citrate. Abscissa values represent hours after administration, …
Number of citations: 7 www.sciencedirect.com
C Lartigue‐Mattei, MJ Galmier… - Biomedical …, 1995 - Wiley Online Library
… Stock solutions at 200yglmL were prepared in distilled water for oxeladin citrate and in ethanol for trimipramine. Working solutions were prepared daily by dilution in water or ethanol. …
B Deaths - ncbi.nlm.nih.gov
… Oxeladin citrate "Pectamol linctus " (British Drug Houses). The new antitussive agent, oxeladin citrate, is one of a series synthesized with the object of elaborating a substance which …
Number of citations: 3 www.ncbi.nlm.nih.gov
JDP Graham - British Medical Journal, 1960 - ncbi.nlm.nih.gov
… Oxeladin citrate "Pectamol linctus " (British Drug Houses). The new antitussive agent, oxeladin citrate, is one of a series synthesized with the object of elaborating a substance which …
Number of citations: 3 www.ncbi.nlm.nih.gov
R Kellner, M Kuhnert-Brandstätter, H Malissa - Microchimica Acta, 1988 - Springer
… The compounds investigated in this work, D,L-norleucine, oxeladin citrate and 2-chloroethylamine hydrochloride, exist in the commercial product in a low-temperature phase and can be …
Number of citations: 11 link.springer.com

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